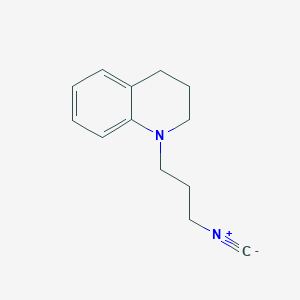
(E)-5-bromo-2-(((dimethylamino)methylene)amino)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-bromo-2-(((dimethylamino)methylene)amino)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of a bromine atom at the 5th position and a dimethylamino group attached to a methylene group at the 2nd position of the nicotinic acid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-bromo-2-(((dimethylamino)methylene)amino)nicotinic acid typically involves the bromination of 2-aminonicotinic acid followed by the introduction of the dimethylamino group. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the reaction with dimethylamine under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(E)-5-bromo-2-(((dimethylamino)methylene)amino)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the dimethylamino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted nicotinic acids.
科学研究应用
(E)-5-bromo-2-(((dimethylamino)methylene)amino)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (E)-5-bromo-2-(((dimethylamino)methylene)amino)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its biological effects.
相似化合物的比较
Similar Compounds
5-bromo-2-aminonicotinic acid: Lacks the dimethylamino group and has different chemical properties and applications.
2-(((dimethylamino)methylene)amino)nicotinic acid: Lacks the bromine atom and exhibits different reactivity and biological activities.
Uniqueness
(E)-5-bromo-2-(((dimethylamino)methylene)amino)nicotinic acid is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H10BrN3O2 |
|---|---|
分子量 |
272.10 g/mol |
IUPAC 名称 |
5-bromo-2-[(E)-dimethylaminomethylideneamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10BrN3O2/c1-13(2)5-12-8-7(9(14)15)3-6(10)4-11-8/h3-5H,1-2H3,(H,14,15)/b12-5+ |
InChI 键 |
KDIUVSKJBDYVKJ-LFYBBSHMSA-N |
手性 SMILES |
CN(C)/C=N/C1=C(C=C(C=N1)Br)C(=O)O |
规范 SMILES |
CN(C)C=NC1=C(C=C(C=N1)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


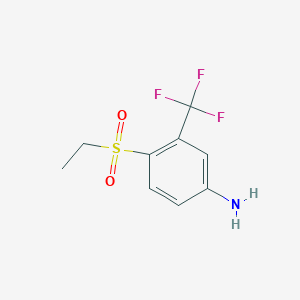
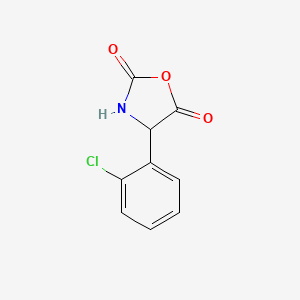
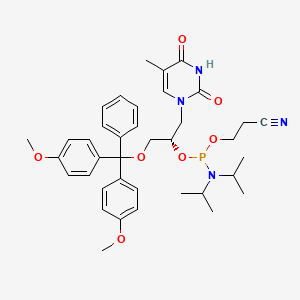
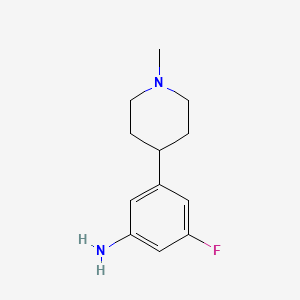
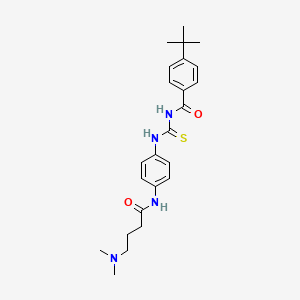

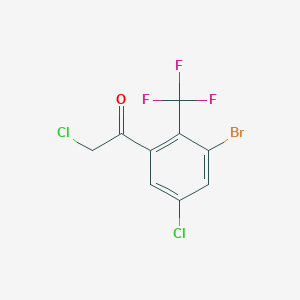
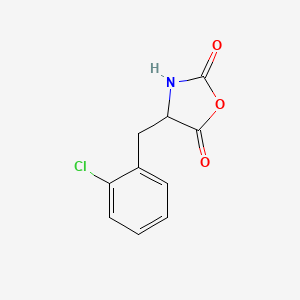
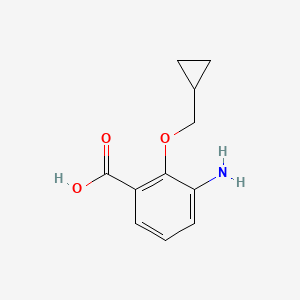
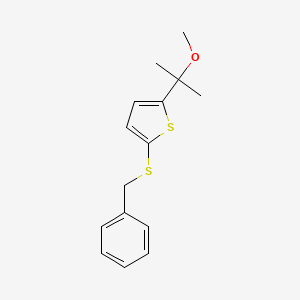
![3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13726051.png)
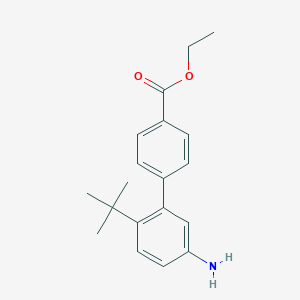
![n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13726061.png)
